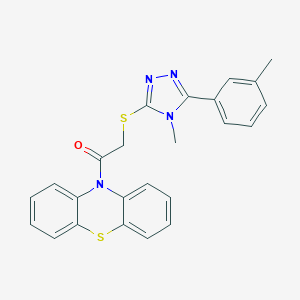
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is a complex organic compound that features a triazole ring, a phenothiazine moiety, and a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenothiazine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl linkage, which is achieved by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenothiazine moiety, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated solvents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. Its triazole and phenothiazine moieties are known for their biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinally, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the phenothiazine moiety.
作用机制
The mechanism of action of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is likely multifaceted, involving interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenothiazine moiety can intercalate with DNA or interact with neurotransmitter receptors, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide shares similarities with other triazole and phenothiazine derivatives.
- Compounds like 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl}ethanol and 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl}ethanoic acid are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both triazole and phenothiazine moieties in a single molecule allows for a wide range of interactions and applications, making it a valuable compound for further research and development.
属性
分子式 |
C24H20N4OS2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H20N4OS2/c1-16-8-7-9-17(14-16)23-25-26-24(27(23)2)30-15-22(29)28-18-10-3-5-12-20(18)31-21-13-6-4-11-19(21)28/h3-14H,15H2,1-2H3 |
InChI 键 |
JDZZIYOWAGGNPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B305830.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B305831.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305833.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305834.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305835.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305837.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305839.png)
![2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305840.png)
![2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide](/img/structure/B305841.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B305848.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305855.png)



